2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxamide
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Description
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxamide, also known as BTEC, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BTEC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Scientific Research Applications
a. Anti-Inflammatory Activity: Thiophene compounds have demonstrated anti-inflammatory effects. Researchers explore their potential as anti-inflammatory agents to combat various inflammatory conditions.
b. Anti-Cancer Properties: Thiophene derivatives, including the compound , exhibit anti-cancer activity. They may interfere with cancer cell growth, proliferation, and metastasis. Investigating their mechanisms of action and optimizing their efficacy is an ongoing area of research.
c. Anti-Fungal Agents: Thiophenes have antifungal properties, making them relevant for treating fungal infections. Researchers study their effectiveness against specific fungal strains and explore novel derivatives.
d. Kinase Inhibitors: Some thiophene derivatives act as kinase inhibitors. These molecules target specific kinases involved in cellular signaling pathways, potentially influencing disease processes. Researchers investigate their selectivity and potency.
e. Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, leading to anti-anxiety and anti-psychotic effects. Understanding their interactions with receptors and neural circuits is crucial for therapeutic development.
f. Antioxidant Activity: Thiophenes possess antioxidant properties, protecting cells from oxidative stress. Researchers explore their potential in preventing age-related diseases and oxidative damage.
g. Estrogen Receptor Modulators: Certain thiophene derivatives interact with estrogen receptors. These compounds may find applications in hormone-related disorders and women’s health.
h. Other Applications: Thiophenes also play roles in anti-arrhythmic therapy, antimicrobial treatments, and more. Their versatility continues to inspire novel drug design.
Material Science Applications
Beyond medicinal chemistry, thiophenes contribute to material science:
a. Organic Electronics: Thiophene-based polymers serve as organic semiconductors in electronic devices. Their unique electronic properties make them suitable for organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).
b. Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and materials with tailored properties.
c. Synthesis of Functional Materials: Researchers explore thiophene derivatives for creating functional materials, such as conducting polymers, liquid crystals, and luminescent materials.
properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-3-5-11-21(4-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-15(16(19)22)10-12-26-18/h6-10,12H,3-5,11H2,1-2H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZVJQTHVIRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)thiophene-3-carboxamide |
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